Curzerene is a volatile, aromatic sesquiterpene that is primarily found in various herbs and spices, notably in Curcuma zedoaria and Eugenia uniflora. It is characterized by its unique chemical structure, which includes a furan ring and multiple functional groups that contribute to its biological properties. Curzerene has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. It constitutes a significant portion of essential oils extracted from certain plants, making it an important compound in both traditional medicine and modern pharmacology .
Research suggests Curzerene's anti-cancer activity might be linked to its ability to induce apoptosis (programmed cell death) in cancer cells and inhibit glutathione S-transferase A1 (GSTA1) expression []. GSTA1 is an enzyme involved in cellular detoxification, and its inhibition may increase the sensitivity of cancer cells to chemotherapeutic drugs [].
Curzerene exhibits a range of biological activities that make it a candidate for therapeutic applications:
Curzerene can be synthesized through several methods:
Curzerene finds applications across various fields:
Studies on curzerene's interactions with other compounds reveal its synergistic effects:
Curzerene shares structural similarities with other sesquiterpenes, but its unique furan ring sets it apart. Here are some comparable compounds:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Germacrene D | C15H24 | Known for its role in plant defense |
| Furanodiene | C15H20 | Precursor to curzerene via thermal rearrangement |
| Caryophyllene | C15H24 | Exhibits anti-inflammatory properties |
| Isofuranogermacrene | C15H20 | Similar structure but different biological activities |
Curzerene's distinct furan ring contributes to its unique biological activities compared to these similar compounds, making it a subject of ongoing research in pharmacology and natural product chemistry .
Curzerene is a naturally occurring sesquiterpene compound with the molecular formula C₁₅H₂₀O and a molecular weight of 216.32 grams per mole [1] [3]. The compound is registered under the Chemical Abstracts Service number 17910-09-7 and is recognized by several synonymous names including isogermafurene, isofuranogermacrene, and neocurzerene [1] [4] [6]. These various nomenclatures reflect the compound's complex structural characteristics and its historical identification through different analytical approaches.
The systematic International Union of Pure and Applied Chemistry name for curzerene is (5R,6R)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran [3] [7]. This designation provides precise information about the stereochemical configuration and functional group arrangements within the molecular structure. Alternative systematic names include benzofuran, 6-ethenyl-4,5,6,7-tetrahydro-3,6-dimethyl-5-(1-methylethenyl)-, trans- [4] [6].
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Relationship |
|---|---|---|---|---|
| Curzerene | C₁₅H₂₀O | 216.32 | 17910-09-7 | Parent compound |
| Isogermafurene | C₁₅H₂₀O | 216.32 | 17910-09-7 | Synonym |
| Isofuranogermacrene | C₁₅H₂₀O | 216.32 | 17910-09-7 | Synonym |
| Neocurzerene | C₁₅H₂₀O | 216.32 | 17910-09-7 | Synonym |
| Curzerenone | C₁₅H₁₈O₂ | 230.30 | 20493-56-5 | Oxidized derivative |
| Epicurzerenone | C₁₅H₁₈O₂ | 230.30 | 20085-85-2 | Epimer of curzerenone |
The canonical Simplified Molecular Input Line Entry System representation for curzerene is CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C, while the isomeric representation is CC1=COC2=C1CC@@HC(=C)C [7] [9]. These structural encodings highlight the presence of specific stereochemical centers and the unique arrangement of functional groups within the molecule.
Curzerene belongs to the sesquiterpene class of natural products, characterized by its bicyclic framework consisting of fifteen carbon atoms arranged in a benzofuran skeleton [8] [10]. The compound features a distinctive furan ring system fused to a cyclohexane ring, creating a complex three-dimensional structure that contributes to its unique chemical and biological properties [10] [12].
The structural architecture of curzerene includes multiple functional groups strategically positioned throughout the bicyclic framework [1] [3]. The molecule contains an ethenyl group (vinyl group) attached to the six-membered ring, contributing to its reactivity and potential for chemical modification [3] [7]. Additionally, the presence of an isopropenyl substituent adds further complexity to the molecular structure and influences the compound's conformational preferences [7] [10].
Spectroscopic analysis reveals that curzerene possesses a benzofuran core with specific substitution patterns that distinguish it from other sesquiterpenes [10] [12]. The furan ring exhibits characteristic chemical shifts in nuclear magnetic resonance spectroscopy, with signals appearing in regions typical of aromatic heterocyclic systems [29] [30]. The bicyclic nature of the compound results in specific coupling patterns and multiplicities that aid in structural elucidation and confirmation [12] [29].
The molecular architecture of curzerene demonstrates the characteristic features of germacrane-derived sesquiterpenes that have undergone cyclization and rearrangement processes [12] [36]. This structural class is known for its biological significance and diverse pharmacological activities, with the bicyclic framework serving as a scaffold for various chemical modifications and derivative synthesis [8] [14].
The stereochemical complexity of curzerene arises from the presence of two defined stereocenters located at carbon positions 5 and 6 within the bicyclic framework [3] [6]. The absolute configuration of these chiral centers has been determined to be (5R,6R), indicating the specific three-dimensional arrangement of substituents around these asymmetric carbon atoms [6] [7] [36].
Research has demonstrated that curzerene can exist in multiple stereoisomeric forms, with the trans configuration being thermodynamically favored over alternative arrangements [36] [12]. Computational studies using density functional theory calculations have shown that curzerene exhibits greater stability compared to its precursor furanodiene, with energy differences of approximately 3.07 kilocalories per mole favoring the curzerene configuration [36].
| Stereochemical Feature | Description | IUPAC Designation |
|---|---|---|
| Chiral Centers | Two defined stereocenters (C-5, C-6) | C-5 and C-6 positions |
| Absolute Configuration | (5R,6R) configuration | (5R,6R)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran |
| Stereoisomers | Multiple stereoisomers possible | Cis and trans isomers |
| Optical Rotation | Not optically active (racemic) | Racemic mixture |
| Conformational Preference | Trans configuration preferred | Trans-disubstituted cyclodecadiene |
The relationship between curzerene and its epimeric derivatives, particularly curzerenone and epicurzerenone, provides insight into the stereochemical flexibility of this compound class [12] [24]. Epicurzerenone, with the molecular formula C₁₅H₁₈O₂, represents an epimeric form where the configuration at carbon-5 differs from that found in the parent curzerenone [12] [24]. These epimeric relationships have been confirmed through extensive nuclear Overhauser effect spectroscopy experiments and chemical correlation studies [12] [36].
Nuclear magnetic resonance spectroscopy has proven instrumental in determining the relative configurations of curzerene and its derivatives [29] [30]. The observation of specific nuclear Overhauser effects between methyl groups and ring protons has enabled researchers to establish the spatial relationships between substituents and confirm the proposed stereochemical assignments [36] [12].
The physicochemical properties of curzerene reflect its sesquiterpene nature and influence its behavior in various chemical and biological systems [2] [26]. The compound exhibits a density of 0.982 ± 0.06 grams per cubic centimeter at 20°C under 760 Torr pressure, indicating a relatively low density typical of organic terpenoid compounds [26] [27].
| Property | Value | Conditions |
|---|---|---|
| Molecular Weight | 216.32 g/mol | At STP |
| Density | 0.982 ± 0.06 g/cm³ | 20°C, 760 Torr |
| Boiling Point | 282.8 ± 40.0°C | 760 mmHg |
| Melting Point | 65.3°C (estimated) | Estimated |
| Flash Point | 117.5 ± 14.2°C | Atmospheric pressure |
| Refractive Index | 1.539 | Standard conditions |
| LogP | 4.60-5.78 | Calculated |
| Topological Polar Surface Area | 13.10-13.14 Ų | Calculated |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | 25°C |
The thermal properties of curzerene demonstrate its moderate volatility, with a boiling point of 282.8 ± 40.0°C at 760 millimeters of mercury pressure [26] [28]. The flash point of 117.5 ± 14.2°C indicates the temperature at which the compound can form ignitable vapor-air mixtures under standard atmospheric conditions [26] [28]. These thermal characteristics place curzerene in the category of semi-volatile organic compounds with moderate thermal stability under normal storage conditions.
Solubility studies reveal that curzerene exhibits limited water solubility, with concentrations less than 1 milligram per milliliter at 25°C [17] [20]. However, the compound demonstrates excellent solubility in organic solvents, particularly dimethyl sulfoxide and ethanol, where it achieves concentrations of 100 milligrams per milliliter (462.27 millimolar) [17] [20]. The compound also shows good solubility in chloroform and partial solubility in methanol [13] [20].
| Solvent | Solubility | Concentration (mM) | Temperature |
|---|---|---|---|
| Water | <1 mg/mL | Poorly soluble | 25°C |
| DMSO | 100 mg/mL | 462.27 | 25°C |
| Ethanol | 100 mg/mL | 462.27 | 25°C |
| Chloroform | Soluble | Not specified | Room temperature |
| Methanol | Partially soluble | Not specified | Room temperature |
The thermal stability of curzerene has been investigated through gas chromatographic analysis, which revealed important considerations regarding temperature-dependent rearrangements [29] [33]. Studies have shown that curzerene can be formed as an artifact through the thermal rearrangement of furanodiene via a Cope rearrangement mechanism during high-temperature analytical procedures [29] [33]. This thermal instability necessitates careful control of analytical conditions to obtain accurate quantitative measurements of curzerene content in natural samples [29] [33].
The chemical reactivity of curzerene enables the synthesis of various derivatives and analogues through selective modification of functional groups within the molecular structure [22]. Hydrogenation reactions represent one of the primary synthetic approaches for generating curzerene derivatives, with both partial and complete reduction processes yielding distinct products with altered biological activities [12].
Partial hydrogenation of curzerene using palladium or platinum catalysts results in the formation of dihydrocurzerene, where selective reduction of the vinyl group occurs while preserving other structural features [12]. This transformation leads to the molecular formula C₁₅H₂₂O and represents a significant modification in the compound's reactivity profile. Complete hydrogenation produces tetrahydrocurzerene (C₁₅H₂₄O), in which all double bonds within the molecule undergo reduction, resulting in a fully saturated derivative with minimal biological activity [12] .
| Derivative | Synthesis Method | Molecular Formula | Key Structural Change | Biological Activity |
|---|---|---|---|---|
| Dihydrocurzerene | Partial hydrogenation | C₁₅H₂₂O | Vinyl group reduction | Reduced activity |
| Tetrahydrocurzerene | Complete hydrogenation | C₁₅H₂₄O | All double bonds reduced | Minimal activity |
| Curzerenone | Oxidation | C₁₅H₁₈O₂ | Carbonyl introduction | Retained activity |
| Epicurzerenone | Epimerization of curzerenone | C₁₅H₁₈O₂ | Configuration at C-5 | Similar to curzerenone |
| Dihydropyrocurzerenone | Thermal rearrangement | C₁₅H₁₈O₂ | Pyran ring formation | Modified activity profile |
Oxidative transformations of curzerene yield important ketone derivatives, particularly curzerenone and its epimeric form epicurzerenone [5] [24]. These oxidized analogues maintain the bicyclic framework while introducing carbonyl functionality that significantly alters the chemical and biological properties of the parent compound [5] [12]. Curzerenone, with the molecular formula C₁₅H₁₈O₂ and Chemical Abstracts Service number 20493-56-5, represents a major oxidative product that retains significant biological activity [5] [24].
The synthesis of epicurzerenone involves epimerization processes that alter the stereochemical configuration at carbon-5, resulting in a diastereomeric relationship with curzerenone [12] [24]. These epimeric forms demonstrate the importance of stereochemistry in determining the properties and activities of curzerene derivatives [12] [24]. Alkaline treatment of both curzerenone and epicurzerenone results in equilibrium mixtures, confirming their epimeric relationship and providing insight into their relative thermodynamic stabilities [12].
Advanced synthetic methodologies have enabled the preparation of more complex curzerene analogues through thermal rearrangement processes [23]. Dihydropyrocurzerenone represents one such derivative formed through controlled thermal treatment, resulting in pyran ring formation and significant structural reorganization [25] [23]. These synthetic transformations demonstrate the versatility of the curzerene scaffold for generating structurally diverse analogues with potentially useful biological activities [22].